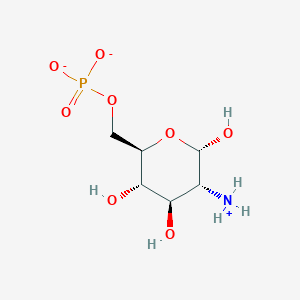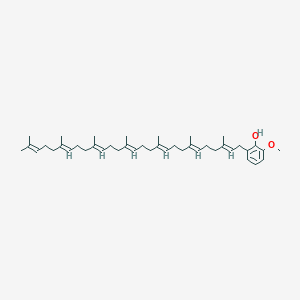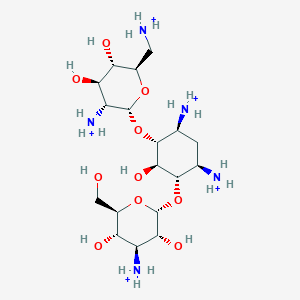
2,3-Dihydroxycarbamazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxycarbamazepine is a dibenzoazepine and a member of ureas.
Aplicaciones Científicas De Investigación
Bioactivation Pathways
2,3-Dihydroxycarbamazepine (2,3-diOHCBZ) is a metabolite of carbamazepine, a widely used antiepileptic drug. The conversion of 3-hydroxycarbamazepine (3-OHCBZ) to 2,3-diOHCBZ and its subsequent oxidation to a reactive o-quinone species is proposed as a bioactivation pathway in the pathogenesis of carbamazepine-induced hypersensitivity. This pathway involves the cytochrome P450 enzymes, particularly CYP3A4, and is implicated in carbamazepine-induced idiosyncratic toxicity (Pearce et al., 2008).
Transformation in Water Treatment
The transformation of carbamazepine metabolites, including 2,3-diOHCBZ, during water treatment processes is significant. This includes biochemical transformations leading to various transformation products, highlighting the environmental persistence and potential impact of these compounds (Brezina et al., 2015).
Detection in Marine Environment
2,3-diOHCBZ, as a transformation product of carbamazepine, has been detected in the marine environment. This indicates the widespread emission of such pharmaceutical residues into aquatic ecosystems, with potential environmental and human health implications (Martínez Bueno et al., 2016).
Pharmacokinetic Interactions
Carbamazepine's pharmacokinetics are significantly affected by its metabolism, including the formation of metabolites like 2,3-diOHCBZ. The interactions between carbamazepine and other drugs, including the roles of cytochrome P450 enzymes in these processes, are crucial for understanding its efficacy and safety (Spina et al., 1996).
Environmental Persistence
The persistence of carbamazepine and its metabolites, such as 2,3-diOHCBZ, in wastewater and water bodies is a notable environmental concern. These compounds are not efficiently removed in wastewater treatment plants, leading to their presence in various water bodies, including drinking water (Zhang et al., 2008).
Propiedades
Número CAS |
81861-12-3 |
|---|---|
Nombre del producto |
2,3-Dihydroxycarbamazepine |
Fórmula molecular |
C15H12N2O3 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
2,3-dihydroxybenzo[b][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C15H12N2O3/c16-15(20)17-11-4-2-1-3-9(11)5-6-10-7-13(18)14(19)8-12(10)17/h1-8,18-19H,(H2,16,20) |
Clave InChI |
YITIUNLDWDJVSI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC(=C(C=C3N2C(=O)N)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CC(=C(C=C3N2C(=O)N)O)O |
Sinónimos |
2,3-dihydroxycarbamazepine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S,3S,4aR,6R,7S,8S,8aR)-6-(hydroxymethyl)-2-(4-methoxyphenyl)-3-methyl-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxine-7,8-diol](/img/structure/B1261293.png)







![[(3aS,5R,5aS,6S,8S,8aR,9S,9aR)-9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate](/img/structure/B1261306.png)